![molecular formula C48H50O4S B12617995 2,2'-Sulfonylbis[4,6-bis(2-phenylpropan-2-yl)phenol] CAS No. 918424-28-9](/img/structure/B12617995.png)
2,2'-Sulfonylbis[4,6-bis(2-phenylpropan-2-yl)phenol]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Sulfonylbis[4,6-bis(2-phenylpropan-2-yl)phenol] is a complex organic compound known for its unique structural properties and diverse applications. This compound is characterized by the presence of sulfonyl groups and phenolic structures, making it a valuable substance in various scientific and industrial fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Sulfonylbis[4,6-bis(2-phenylpropan-2-yl)phenol] typically involves the reaction of phenolic compounds with sulfonyl chlorides under controlled conditions. The reaction is often carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the sulfonyl linkage. The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the final product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and automated reactors can further improve the production rates and reduce the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2,2’-Sulfonylbis[4,6-bis(2-phenylpropan-2-yl)phenol] undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The sulfonyl groups can be reduced to sulfides using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogens like chlorine or bromine for halogenation.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of sulfides.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2,2’-Sulfonylbis[4,6-bis(2-phenylpropan-2-yl)phenol] has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymerization reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 2,2’-Sulfonylbis[4,6-bis(2-phenylpropan-2-yl)phenol] involves its interaction with various molecular targets. The phenolic groups can participate in hydrogen bonding and electron transfer processes, while the sulfonyl groups can engage in nucleophilic and electrophilic interactions. These interactions can modulate the activity of enzymes and receptors, leading to diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Bis(2-phenylpropan-2-yl)phenol
- 2,2’-Sulfonylbis[4,6-bis(2-methyl-2-propanyl)phenol]
- 4-[(4-Hydroxy-3-prop-2-enylphenyl)sulfonyl]-2-prop-2-enylphenol
Uniqueness
2,2’-Sulfonylbis[4,6-bis(2-phenylpropan-2-yl)phenol] stands out due to its unique combination of sulfonyl and phenolic groups, which confer distinct chemical reactivity and stability. This makes it particularly valuable in applications requiring robust and versatile compounds .
Properties
CAS No. |
918424-28-9 |
|---|---|
Molecular Formula |
C48H50O4S |
Molecular Weight |
723.0 g/mol |
IUPAC Name |
2-[2-hydroxy-3,5-bis(2-phenylpropan-2-yl)phenyl]sulfonyl-4,6-bis(2-phenylpropan-2-yl)phenol |
InChI |
InChI=1S/C48H50O4S/c1-45(2,33-21-13-9-14-22-33)37-29-39(47(5,6)35-25-17-11-18-26-35)43(49)41(31-37)53(51,52)42-32-38(46(3,4)34-23-15-10-16-24-34)30-40(44(42)50)48(7,8)36-27-19-12-20-28-36/h9-32,49-50H,1-8H3 |
InChI Key |
JDVLDGXEAIAGLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC(=C(C(=C2)S(=O)(=O)C3=CC(=CC(=C3O)C(C)(C)C4=CC=CC=C4)C(C)(C)C5=CC=CC=C5)O)C(C)(C)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



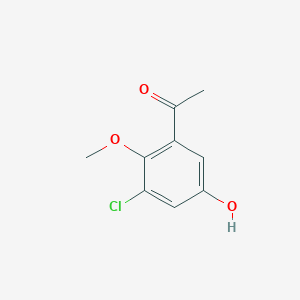
![2-[(3aR,6aS)-5'-fluoro-5-[(4-fluorophenyl)methyl]-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]acetamide](/img/structure/B12617935.png)
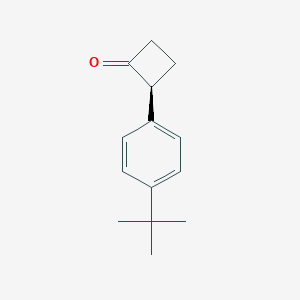
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 5-bromo-1-methyl-a-oxo-, methyl ester](/img/structure/B12617938.png)
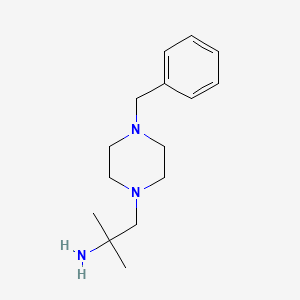
![Carbamic acid, N-[4-[(4-ethyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]-, phenyl ester](/img/structure/B12617946.png)
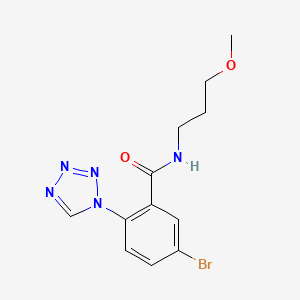
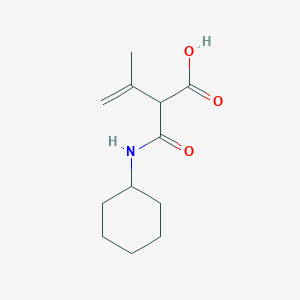
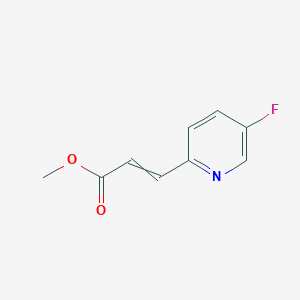
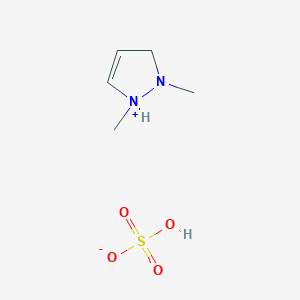
![Ethyl {2-[(2-aminoethyl)carbamoyl]phenoxy}acetate](/img/structure/B12617966.png)
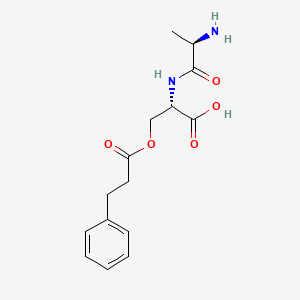
![1-[2-(2-Bromophenyl)ethenyl]-2,3-dimethoxybenzene](/img/structure/B12617980.png)
